molecular formula C11H15N3O4 B3839312 N'-[(5-nitro-2-furyl)methylene]hexanohydrazide

N'-[(5-nitro-2-furyl)methylene]hexanohydrazide

Cat. No. B3839312
M. Wt: 253.25 g/mol
InChI Key: YTNRXSKHWJUPPW-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[(5-nitro-2-furyl)methylene]hexanohydrazide” is a chemical compound that contains a total of 33 bonds, including 18 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 nitro group .


Synthesis Analysis

The synthesis of similar compounds, such as [2 (5-nitro-2-furyl)vinyl]-azoles and -azines, has been achieved by the condensation of 5-nitro-2-furaldehyde with azoles and azines, which have active methyl or methylene group .


Molecular Structure Analysis

The molecular structure of “N’-[(5-nitro-2-furyl)methylene]hexanohydrazide” is complex, with a total of 33 bonds. It includes 18 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 nitro group .

Future Directions

The future directions for research on “N’-[(5-nitro-2-furyl)methylene]hexanohydrazide” and similar compounds could involve further exploration of their antibacterial, antifungal, and antiprotozoal activities . This could lead to the development of new therapeutic agents.

properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-2-3-4-5-10(15)13-12-8-9-6-7-11(18-9)14(16)17/h6-8H,2-5H2,1H3,(H,13,15)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNRXSKHWJUPPW-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(5-nitro-2-furyl)methylene]hexanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(5-nitro-2-furyl)methylene]hexanohydrazide
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N'-[(5-nitro-2-furyl)methylene]hexanohydrazide

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